Arisugacin A

Description

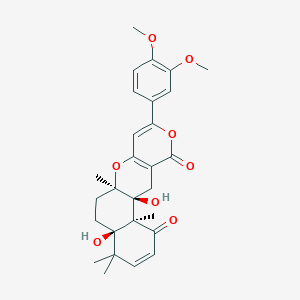

Structure

3D Structure

Properties

Molecular Formula |

C28H32O8 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |

InChI Key |

MIHBCQWIBJDVPX-JUDWXZBOSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |

Synonyms |

arisugacin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Arisugacin A: A Technical Guide

Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. Its discovery has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and the key experimental methodologies employed in its isolation and characterization.

Discovery and Producing Organism

This compound was discovered as a microbial metabolite through a systematic screening program aimed at identifying novel AChE inhibitors from natural sources.[1][2][3] The producing organism is a strain of fungus identified as Penicillium sp. FO-4259 .[1][2][3] This fungal strain was isolated from a soil sample and was found to produce a series of related compounds, including Arisugacin B, and subsequently Arisugacins C through H from a mutant strain.[1][4] Arisugacins belong to the meroterpenoid class of natural products, which are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]

The discovery of this compound was the result of a targeted screening assay designed to identify compounds with high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase with a less defined role in the central nervous system.[1] This selectivity is a desirable characteristic for potential Alzheimer's disease therapeutics, as it may reduce the likelihood of peripheral side effects.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Penicillium sp. FO-4259 in a suitable nutrient medium. While specific media compositions can vary, a typical production medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired metabolite.

Following fermentation, the culture broth is harvested, and this compound is isolated and purified through a multi-step process. A general workflow for the isolation of this compound is depicted below.

Experimental Protocol: Isolation of this compound

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic layer, containing this compound and other metabolites, is then concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water).

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol) to yield the final product as a white powder.[1]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] The core structure of this compound is a complex polycyclic system, and its absolute stereochemistry was also established.[5][6]

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure and absolute stereochemistry of the molecule with high precision.

Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity of this compound is its potent and selective inhibition of acetylcholinesterase.[1][2] This activity was quantified using an in vitro enzyme inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

-

Enzyme and Substrate: The assay is typically performed using purified AChE from a source such as electric eel or recombinant human AChE. Acetylthiocholine is commonly used as the substrate.

-

Assay Principle (Ellman's Method):

-

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) and is proportional to the AChE activity.

-

-

Inhibition Measurement:

-

The assay is performed in the presence of varying concentrations of this compound.

-

The concentration of this compound that inhibits 50% of the AChE activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The workflow for determining the AChE inhibitory activity is illustrated below.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and related compounds against acetylcholinesterase and butyrylcholinesterase.

| Compound | Source | IC₅₀ for AChE (nM) | IC₅₀ for BuChE (µM) | Selectivity (BuChE/AChE) |

| This compound | Penicillium sp. FO-4259 | 1.0 - 25.8 | > 100 | > 3,876 - 100,000 |

| Arisugacin B | Penicillium sp. FO-4259 | 1.0 - 25.8 | > 100 | > 3,876 - 100,000 |

| Arisugacin C | Penicillium sp. FO-4259-11 (mutant) | 2,500 | Not reported | Not reported |

| Arisugacin D | Penicillium sp. FO-4259-11 (mutant) | 3,500 | Not reported | Not reported |

Data compiled from multiple sources.[1][4]

Conclusion

This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259, stands out as a highly potent and selective inhibitor of acetylcholinesterase. Its discovery through microbial screening and subsequent characterization have provided a valuable lead compound for the development of new therapies for Alzheimer's disease. The detailed experimental protocols for its isolation, structure elucidation, and biological evaluation serve as a foundation for further research and development in this area. The total synthesis of this compound has also been achieved, opening avenues for the creation of novel analogs with potentially improved pharmacological properties.[7][8]

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Arisugacin A: A Potent Acetylcholinesterase Inhibitor from Penicillium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arisugacin A is a potent and highly selective inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system.[1][2] Its discovery from a fungal source, Penicillium sp. FO-4259, has garnered significant attention within the scientific community, particularly in the context of developing novel therapeutics for Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the discovery, biological activity, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activity of Arisugacins and Related Compounds

The inhibitory activities of this compound and its analogues against acetylcholinesterase (from human erythrocytes) and butyrylcholinesterase (from horse serum) have been quantified, highlighting the remarkable potency and selectivity of this compound.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |

| This compound | 1.0 | >21,000 | >21,000 |

| Arisugacin B | 25.8 | >516,000 | >20,000 |

| Arisugacin C | 2,500 | 30,000 | 12 |

| Arisugacin D | 3,500 | 30,000 | 8.57 |

| Territrem B | 7.6 | >20,000 | >2,632 |

| Tacrine * | 200 | 12.0 | 0.06 |

**Clinically used AChE inhibitor for comparison. Data sourced from Kuno et al., 1996 and Otoguro et al., 1997.[1][4]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a widely adopted method for measuring acetylcholinesterase activity and is the basis for determining the inhibitory potency of compounds like this compound.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

-

20 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Addition of DTNB: Add 10 µL of DTNB solution to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a duration of 5 minutes to determine the rate of reaction.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fermentation of Penicillium sp. FO-4259

While the precise media composition and fermentation parameters for the production of this compound by Penicillium sp. FO-4259 are proprietary to the discovering research group, a general procedure for the fermentation of Penicillium species for secondary metabolite production is outlined below.

Materials:

-

A pure culture of Penicillium sp. FO-4259

-

Seed culture medium (e.g., potato dextrose broth)

-

Production culture medium (a nutrient-rich medium, often containing glucose, yeast extract, and various mineral salts)

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a flask containing the seed culture medium with a stock culture of Penicillium sp. FO-4259. Incubate at approximately 28°C on a rotary shaker for 2-3 days to obtain a well-grown seed culture.

-

Production Culture: Inoculate a larger volume of the production culture medium with the seed culture. The incubation is continued for several days (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the production of secondary metabolites, including this compound.

-

Monitoring: The fermentation progress can be monitored by periodically analyzing small samples of the culture broth for pH, nutrient consumption, and the presence of the desired compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of a fungal secondary metabolite like this compound from a culture broth. The specific chromatographic conditions would require optimization.

Materials:

-

Fermentation broth of Penicillium sp. FO-4259

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol, hexane)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Extraction: After fermentation, the culture broth is typically separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

Size-Exclusion Chromatography: Fractions enriched with this compound may be further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a reverse-phase (C18) column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound as a white powder.[1]

-

Visualizations

Experimental Workflow for this compound Discovery

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Arisugacin A: A Technical Guide for Researchers

An In-depth Analysis of a Potent Acetylcholinesterase Inhibitor

This technical guide provides a comprehensive overview of Arisugacin A, a potent and selective acetylcholinesterase (AChE) inhibitor of microbial origin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this complex natural product.

Core Compound Identification

This compound is a meroterpenoid compound isolated from the culture broth of Penicillium sp. FO-4259. Its unique structure, lacking a quaternizable nitrogen atom typical of many AChE inhibitors, has made it a subject of significant interest in medicinal chemistry and drug discovery, particularly in the context of Alzheimer's disease.

| Identifier | Value |

| Preferred IUPAC Name | (4aR,6aR,12aS,12bS)-9-(3,4-Dimethoxyphenyl)-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione[1] |

| Alternative IUPAC Name | (1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione[2] |

| CAS Number | 167114-89-8[1] |

| Molecular Formula | C₂₈H₃₂O₈[1] |

| Molar Mass | 496.556 g·mol⁻¹[1] |

Quantitative Biological Activity

This compound is a highly potent inhibitor of acetylcholinesterase. Its inhibitory activity is also remarkably selective for AChE over the structurally related enzyme, butyrylcholinesterase (BuChE).

| Parameter | Value | Source Enzyme |

| IC₅₀ (AChE) | 1.0 nM | Human Erythrocytes |

| IC₅₀ (BuChE) | >21,000 nM | Horse Serum |

| Selectivity (BuChE/AChE) | >21,000-fold |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is typically determined using a modification of the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.

Procedure:

-

A 96-well plate is used for the assay.

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound (this compound at various concentrations), and 10 µL of acetylcholinesterase solution (1 U/mL).

-

The plate is incubated for 10 minutes at 25°C.

-

Following incubation, 10 µL of 10 mM DTNB is added to the reaction mixture.

-

The reaction is initiated by the addition of 10 µL of 14 mM acetylthiocholine iodide.

-

The absorbance at 412 nm is recorded using a microplate reader after a 10-minute incubation.

-

Control wells contain the same components but with the vehicle (e.g., 70% ethanol) instead of the test compound.

-

The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isolation and Purification of this compound from Penicillium sp. FO-4259

This compound is a secondary metabolite produced by the fermentation of Penicillium sp. FO-4259. The general procedure for its isolation and purification is as follows:

-

Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient-rich medium (e.g., potato dextrose broth) under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites.

-

Extraction: After an appropriate fermentation period, the culture broth is harvested. The broth is typically separated from the mycelia by filtration or centrifugation. The active compounds are then extracted from the culture filtrate using an organic solvent such as ethyl acetate.

-

Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

Thin-Layer Chromatography (TLC): To monitor the separation and identify fractions containing the desired compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain this compound as a pure white powder.

-

Total Synthesis of this compound

The total synthesis of (±)-arisugacin A has been accomplished and is a complex, multi-step process. A key feature of the synthesis is a formal [3+3] cycloaddition reaction. A high-level overview of a reported synthetic strategy is as follows:

-

The synthesis involves a convergent approach, meaning that different parts of the molecule are synthesized separately and then joined together.

-

A crucial step is the stereoselective construction of the core skeleton via a Knoevenagel-type reaction between an α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone.

-

This is followed by a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate.

-

A strategic dihydroxylation and subsequent deoxygenation are employed to install the correct stereochemistry of the hydroxyl groups.

-

The entire synthesis can take up to 20 steps with an overall yield of approximately 2.1%.

Mechanism of Action and Signaling Pathway

Computational docking studies have suggested that this compound functions as a dual binding site covalent inhibitor of acetylcholinesterase. This represents a unique mode of action compared to many traditional AChE inhibitors.

Dual Binding Site Inhibition: Acetylcholinesterase possesses two main binding sites:

-

Catalytic Active Site (CAS): Located at the bottom of a deep and narrow gorge, this is where the hydrolysis of acetylcholine occurs.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. It has also been implicated in the AChE-induced aggregation of β-amyloid peptides, a key event in the pathology of Alzheimer's disease.

This compound is proposed to interact with both the CAS and the PAS simultaneously. Its dimethoxyaryl group is thought to bind to the PAS, while another part of the molecule interacts with the CAS. This dual-site binding contributes to its high potency and selectivity.

Covalent Inhibition: The model further suggests that this compound may act as a covalent inhibitor. This means that it forms a stable, covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition. This is in contrast to many AChE inhibitors that bind reversibly.

References

The Biological Frontier of Arisugacin A Meroterpenoids: A Technical Guide to a Potent Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the discovery of potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. Among the promising natural products, Arisugacin A, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its related meroterpenoids, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for their characterization.

Core Biological Activity: Potent and Selective Acetylcholinesterase Inhibition

This compound is a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] The deficiency of acetylcholine is a well-established hallmark of Alzheimer's disease, and its preservation through AChE inhibition can lead to symptomatic improvement. This compound exhibits remarkable potency, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2]

A key feature of this compound's biological profile is its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the body. This selectivity is advantageous as it may reduce the potential for off-target side effects. The inhibitory activity of this compound is significantly greater than that for BuChE, with an IC50 value for BuChE being several orders of magnitude higher.[2]

Quantitative Inhibitory Data

The inhibitory activities of this compound and its related meroterpenoids against human erythrocyte AChE and horse serum BuChE are summarized in the table below. This data, compiled from various studies, highlights the structure-activity relationships within this class of compounds.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |

| This compound | 1.0 | >18,000 | >18,000 |

| Arisugacin B | 25.8 | >516,000 | >20,000 |

| Arisugacin C | 2,500 | 30,000 | 12 |

| Arisugacin D | 3,500 | 30,000 | 8.57 |

| Arisugacin E | >100,000 | 30,000 | - |

| Arisugacin F | >100,000 | 30,000 | - |

| Arisugacin G | >100,000 | 30,000 | - |

| Arisugacin H | >100,000 | 30,000 | - |

| Territrem B | 7.6 | >20,000 | >2,632 |

| Territrem C | 6.8 | >26,000 | >3,824 |

Mechanism of Action: A Dual-Pronged Approach

Computational docking studies and experimental evidence suggest that this compound employs a sophisticated mechanism of action, functioning as a dual-binding site, covalent inhibitor of AChE.[2] This dual interaction contributes to its high potency and selectivity.

The proposed mechanism involves the binding of this compound to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[2] The interaction with the PAS is of particular interest as this site is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[3][4] By binding to the PAS, this compound is thought to interfere with the formation of Aβ plaques, suggesting a potential disease-modifying role beyond symptomatic relief.[2][5]

The covalent nature of the inhibition likely arises from the interaction of the α,β-unsaturated ketone motif in the A-ring of this compound with a serine residue within the AChE active site. This covalent bond formation leads to a long-lasting inhibition of the enzyme.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of Arisugacin meroterpenoids is typically performed using a modification of the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes

-

Butyrylcholinesterase (BuChE) from horse serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (Arisugacins) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of phosphate buffer and 20 µL of AChE or BuChE solution to each well.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

The ability of this compound to inhibit Aβ peptide aggregation can be assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Synthetic β-amyloid (1-40) or (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compound (this compound)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in buffer.

-

Prepare a stock solution of ThT in buffer and filter it through a 0.22 µm filter.

-

In a 96-well black plate, mix the Aβ peptide solution with various concentrations of this compound.

-

Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

-

At specified time points, add the ThT working solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

-

The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

Isolation and Purification of Arisugacins from Penicillium sp. FO-4259

Arisugacins are secondary metabolites produced by the fermentation of Penicillium sp. FO-4259. The isolation and purification process typically involves solvent extraction followed by a series of chromatographic separations.

Procedure:

-

Fermentation: Culture Penicillium sp. FO-4259 in a suitable liquid medium under optimal conditions for meroterpenoid production.

-

Extraction: After fermentation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reverse-phase HPLC to yield pure this compound and its analogs.

-

-

Structure Elucidation: The structures of the purified compounds are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound and its related meroterpenoids represent a promising class of natural products with potent and selective acetylcholinesterase inhibitory activity. Their unique dual-binding and covalent mechanism of action, coupled with their potential to interfere with β-amyloid aggregation, positions them as valuable lead compounds in the development of novel therapeutics for Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these fascinating molecules, paving the way for future drug discovery efforts in the field of neurodegenerative disorders.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening and Isolation of Arisugacin A: A Technical Guide

Initial Screening for Acetylcholinesterase Inhibitors

The discovery of Arisugacin A was the result of a large-scale screening program aimed at identifying novel, selective AChE inhibitors from microbial sources. An in vitro screening method was established to assess the inhibitory activity of microbial culture broths against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to identify selective inhibitors.[2] Over seven thousand microbial strains were tested, leading to the identification of a strain, Penicillium sp. FO-4259, that produced potent and selective AChE inhibitors.[2]

Experimental Protocol: In Vitro AChE and BuChE Inhibition Assay

A detailed protocol for the colorimetric assay used in the initial screening is outlined below. This method, based on Ellman's method, measures the activity of cholinesterases.

-

Materials:

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) as a substrate for BuChE.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development.

-

Electric eel acetylcholinesterase (AChE).

-

Horse serum butyrylcholinesterase (BuChE).

-

Phosphate buffer (pH 7.4).

-

Microbial culture broth supernatants.

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, DTNB, and the microbial culture broth supernatant in a 96-well microplate.

-

Add the enzyme (AChE or BuChE) to the mixture and incubate.

-

Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

-

Measure the change in absorbance at 415 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the microbial broth to a control without the inhibitor.

-

Culture broths demonstrating selective inhibition of AChE over BuChE were selected for further investigation.[2]

-

Fermentation of Penicillium sp. FO-4259

Once identified, the producing strain, Penicillium sp. FO-4259, was cultivated under optimal conditions to produce a sufficient quantity of this compound for isolation and characterization.

Experimental Protocol: Fermentation

-

Seed Culture:

-

A vegetative mycelium from a slant culture was inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition not detailed in the provided abstracts).

-

The seed culture was incubated on a rotary shaker at 27°C for 3 days.

-

-

Production Culture:

-

The seed culture (5 ml) was transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (composition not detailed in the provided abstracts).

-

The production culture was incubated on a rotary shaker at 27°C for 7 days.

-

Isolation and Purification of this compound

A multi-step purification process was employed to isolate this compound from the culture broth of Penicillium sp. FO-4259. The general steps involved extraction and chromatographic separations.

Experimental Protocol: Isolation and Purification

-

Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted with an organic solvent (e.g., ethyl acetate). The mycelium was also extracted with a solvent (e.g., acetone), which was then concentrated and extracted with ethyl acetate. The organic extracts were combined and concentrated.

-

Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol).

-

Preparative HPLC: Fractions showing potent AChE inhibitory activity were further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water).

-

Crystallization: The purified fractions containing this compound were concentrated and crystallized to yield this compound as a white powder.[2]

Bioactivity Data

This compound was found to be a potent and highly selective inhibitor of AChE.[1] The inhibitory activities of this compound and related compounds against AChE and BuChE are summarized in the table below.

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (BuChE IC₅₀ / AChE IC₅₀) |

| This compound | 1.0 - 25.8 | > 2,000 | > 2,000 |

| Arisugacin B | Not specified | Not specified | Not specified |

| Territrem B | 1.0 - 25.8 | Not specified | Not specified |

| Territrem C | 1.0 - 25.8 | Not specified | Not specified |

| Cyclopenin | 1.0 - 25.8 | Not specified | Not specified |

Data sourced from Kuno et al., 1996.[2] The range of IC₅₀ values for AChE reflects the potent activity of the isolated meroterpenoid compounds.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of action of this compound in the cholinergic synapse.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Arisugacin A as a tremorgenic mycotoxin.

An In-depth Technical Guide to Arisugacin A: A Potent Mycotoxin and Acetylcholinesterase Inhibitor

Abstract

This compound is a complex meroterpenoid mycotoxin isolated from the fungus Penicillium sp. FO-4259.[1][2] While structurally related to known tremorgenic mycotoxins such as Territrem B, this compound is most distinguished by its exceptionally potent and selective inhibition of the enzyme acetylcholinesterase (AChE).[1][3] It acts as a dual-binding site, covalent inhibitor with an IC50 value as low as 1 nM.[4] This technical guide provides a comprehensive overview of this compound, consolidating its biochemical profile, mechanism of action, and quantitative inhibitory data. Detailed experimental protocols for its characterization and visualization of relevant signaling pathways are presented for researchers in mycotoxicology, neuropharmacology, and drug development.

Introduction to this compound

Mycotoxins and Neurotoxicity

Mycotoxins are secondary metabolites produced by fungi that can elicit toxic responses in vertebrates.[5] A specific class, known as tremorgenic mycotoxins, induces neurological syndromes characterized by sustained tremors, ataxia, and convulsions.[5][6] These toxins, which include well-studied compounds like penitrem A and paxilline, often exert their effects by modulating inhibitory neurotransmitter systems, such as those involving GABA and glycine, or by affecting ion channels.[7][8]

Discovery and Origin

This compound and its analogues were discovered during a large-scale screening of over seven thousand microbial cultures for selective AChE inhibitors.[1][9] They are produced by the fungal strain Penicillium sp. FO-4259.[1][10] this compound is classified as a meroterpenoid, a class of natural products with a structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]

The Link to Tremorgenicity

This compound's classification as a potential tremorgenic mycotoxin stems primarily from its close structural relationship to the territrem family of mycotoxins, particularly Territrem B, which is a known tremorgen.[3][11] Both this compound and Territrem B are potent AChE inhibitors.[1][3] However, the primary neurotoxic mechanism characterized for this compound is the potent disruption of cholinergic signaling, which differs from the classical mechanisms of most tremorgens. While severe AChE inhibition can lead to muscle fasciculations and convulsions, direct in vivo studies confirming a classic tremorgenic syndrome for this compound are not prominent in the existing literature.

Biochemical Profile and Mechanism of Action

Molecular Structure

The complex chemical structure of this compound was elucidated via NMR studies.[12] A key feature is the absence of a quaternizable nitrogen atom, which is a common feature in most AChE inhibitors that mimic the quaternary nitrogen of acetylcholine.[4] This structural distinction suggests a unique mode of interaction with the enzyme.[4]

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

This compound is an exceptionally potent inhibitor of AChE and is highly selective over the related enzyme butyrylcholinesterase (BuChE).[1][4] Computational docking studies and biochemical assays have revealed a sophisticated inhibitory mechanism.[4]

-

Dual Binding Site Inhibition: this compound simultaneously occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Its dimethoxyaryl group binds to the PAS, a site known to be involved in the aggregation of β-amyloid peptide, making it a compound of interest for Alzheimer's disease research.[4][13]

-

Covalent Binding: The molecule is suggested to be a covalent inhibitor.[4] The α-pyrone D-ring of the molecule is critical for its inhibitory activity; reductive opening of this ring leads to a complete loss of function.[4] This covalent interaction may contribute to its slow reversibility and long-lasting efficacy.[4]

Quantitative Data Analysis

The inhibitory activity of this compound and its related compounds has been quantified through various biochemical assays. The data highlights its potency and selectivity.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Acetylcholinesterase (AChE) | 1.0 nM | [1][4] |

| Butyrylcholinesterase (BuChE) | >18,000 nM | [4] | |

| Arisugacin B | Acetylcholinesterase (AChE) | ~1.0 - 25.8 nM | [1] |

| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM | [14] |

| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | [14] |

| Territrem B | Acetylcholinesterase (AChE) | ~1.0 - 25.8 nM | [1] |

Table 1: Inhibitory potency (IC50) of Arisugacins and Territrem B against human cholinesterases.

Computational modeling provides further insight into the binding affinity of this compound to AChE.

| Binding Mode | Predicted Binding Affinity |

| Mode I | -11.8 kcal/mol |

| Mode II | -10.7 kcal/mol |

| Mode III | -10.4 kcal/mol |

Table 2: Computationally predicted binding affinities for different docking poses of this compound within the AChE active site.[4]

Experimental Protocols

Microbial Screening and Isolation (Generalized Workflow)

The discovery of this compound involved a systematic screening and isolation process from its fungal source.[1][9]

-

Cultivation: Penicillium sp. FO-4259 is cultured in a suitable liquid fermentation medium to encourage the production of secondary metabolites.

-

Broth Extraction: The culture broth is separated from the mycelia. The broth is then extracted using organic solvents (e.g., ethyl acetate) to partition the bioactive compounds.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), to isolate the pure compounds (Arisugacins A, B, etc.).

-

-

Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the standard colorimetric method used to quantify AChE activity and inhibition.[15][16][17]

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[17][18]

-

Reagents:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (e.g., 1 U/mL).

-

DTNB solution (e.g., 10 mM in buffer).

-

ATCh substrate solution (e.g., 14 mM in buffer).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations.

-

-

Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

10 µL of the test compound solution (or solvent for control).

-

10 µL of AChE solution.

-

-

Incubate the plate at 25°C for 10-15 minutes.[15]

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCh substrate solution.[15]

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

-

-

Calculation: The rate of reaction (change in absorbance per minute) is determined. The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Computational Docking Protocol for AChE Inhibitors (Generalized)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Software like AutoDock is commonly used for this purpose.[1][4][6]

-

Preparation of Receptor:

-

Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Preparation of Ligand:

-

Generate the 3D structure of this compound.

-

Minimize its energy and assign rotatable bonds.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the catalytic active site (CAS) and the peripheral anionic site (PAS).[6]

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of this compound within the grid box.

-

The program calculates the binding energy for each pose.

-

-

Analysis of Results:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the lowest energy and most populated clusters to identify the most probable binding modes.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition.

-

Signaling Pathways and Visualizations

// Normal Pathway Pre_Terminal -> ACh_Released [label="Release"]; ACh_Released -> ACh_Receptor [label="Binds"]; ACh_Receptor -> Signal [label="Activates"]; ACh_Released -> AChE [label="Hydrolysis by AChE"]; AChE -> Choline [label="Breaks down into"];

// Inhibitory Pathway ArisugacinA [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArisugacinA -> AChE [label="Inhibits", color="#EA4335", arrowhead="tee", style=bold];

{rank=same; Pre_Terminal; ACh_Released; ACh_Receptor;} {rank=same; AChE; ArisugacinA;} } caption [label="Diagram 1: AChE Inhibition at the Cholinergic Synapse.", shape=plaintext, fontcolor="#202124"];

// Connections Screen -> Ferment; Ferment -> Extract; Extract -> Crude; Crude -> Column; Column -> HPLC; HPLC -> Pure; Pure -> Structure; Pure -> Bioassay; } caption [label="Diagram 2: Experimental Workflow for Bioactive Mycotoxin Discovery.", shape=plaintext, fontcolor="#202124"];

Conclusion and Future Perspectives

This compound is a potent, naturally-derived mycotoxin with a primary, well-characterized mechanism as a selective and powerful inhibitor of acetylcholinesterase. Its structural similarity to known tremorgens like Territrem B provides a rationale for investigating its potential tremorgenic activity. However, its neurotoxicity is most directly explained by the profound disruption of the cholinergic system, a mechanism distinct from the GABAergic or glycinergic antagonism typical of many classical tremorgens.

For drug development professionals, this compound's unique, non-nitrogenous structure and dual-binding site inhibition of AChE make it an intriguing scaffold for designing novel therapeutics for neurodegenerative diseases like Alzheimer's. For toxicologists and researchers, a critical next step is to perform in vivo neurobehavioral studies to definitively characterize its toxicological profile. Such studies would clarify whether this compound induces a classical tremorgenic syndrome or if its observed neurotoxic effects are solely a manifestation of severe cholinergic crisis.

References

- 1. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition | MDPI [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]

- 6. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]

- 7. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. VetFolio [vetfolio.com]

- 9. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Arisugacin A: A Comprehensive Technical Review of a Potent Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A is a naturally occurring meroterpenoid that has garnered significant attention in the scientific community for its potent and highly selective inhibitory activity against acetylcholinesterase (AChE).[1][2] Isolated from the culture broth of the fungus Penicillium sp. FO-4259, this complex organic molecule represents a promising scaffold for the development of novel therapeutics targeting cholinergic system dysfunctions, particularly in the context of Alzheimer's disease.[1][3] This technical guide provides an in-depth review of the current literature on this compound, encompassing its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The inhibitory potency of this compound and its related compounds has been quantified against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 Value | Selectivity (BuChE IC50 / AChE IC50) |

| This compound | Acetylcholinesterase (AChE) | 1.0 nM[1] | >18,000[1] |

| Butyrylcholinesterase (BuChE) | >18,000 nM[1] | ||

| Arisugacin B | Acetylcholinesterase (AChE) | 25.8 nM | >2,000 |

| Butyrylcholinesterase (BuChE) | >50,000 nM | ||

| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM | Not Reported |

| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | Not Reported |

| Arisugacins E, F, G, H | Acetylcholinesterase (AChE) | No inhibition at 100 µM | Not Applicable |

| Territrem B | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |

| Territrem C | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |

| Cyclopenin | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |

Mechanism of Action

This compound is a highly potent and selective inhibitor of acetylcholinesterase.[1][2] Computational docking studies suggest a unique mechanism of action where this compound may act as a dual binding site, covalent inhibitor of AChE.[1] This proposed mechanism involves interaction with both the catalytic active site and the peripheral anionic site of the enzyme, which could contribute to its high potency and selectivity. The covalent interaction would imply a long-lasting inhibitory effect.

While the neuroprotective effects of acetylcholinesterase inhibitors are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway, direct experimental evidence specifically demonstrating this compound's influence on this or other signaling cascades is not yet available in the published literature. The primary established mechanism remains its direct and potent inhibition of AChE.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assays

The determination of AChE and BuChE inhibitory activity of this compound and its analogs is typically performed using a modification of the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by monitoring the rate of production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at a specific wavelength (typically around 412 nm). The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Butyrylcholinesterase (BuChE) from a suitable source (e.g., equine serum)

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as a substrate for BuChE

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to the desired concentrations.

-

Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

-

Phosphate buffer

-

A solution of the test compound at various concentrations.

-

AChE or BuChE enzyme solution.

-

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: The DTNB solution is added to each well.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).

-

Measurement: The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neuroprotection Assays

While the neuroprotective effects of this compound are anticipated due to its potent AChE inhibition, specific experimental protocols detailing its evaluation in neuroprotection assays are not extensively available in the current literature. However, a general experimental workflow for assessing the neuroprotective effects of a compound against a neurotoxic insult (e.g., amyloid-beta) in a neuronal cell line (e.g., SH-SY5Y) is described below.

Principle: Neuronal cell lines are exposed to a neurotoxic agent to induce cell death. The ability of the test compound to prevent or reduce this cell death is then quantified.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., aggregated amyloid-beta peptide, glutamate)

-

Test compound (this compound)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

-

Fluorescent dyes for assessing apoptosis and oxidative stress (e.g., Hoechst 33342, DCFDA)

-

Multi-well cell culture plates

-

Microscope (for morphological analysis)

-

Plate reader (for viability assays)

Procedure:

-

Cell Culture: Neuronal cells are cultured under standard conditions to the desired confluency.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Neurotoxicity: The neurotoxic agent is then added to the cell culture medium, and the cells are incubated for a further period (e.g., 24-48 hours).

-

Assessment of Neuroprotection:

-

Morphological Analysis: Changes in cell morphology, such as cell shrinkage and neurite retraction, are observed under a microscope.

-

Cell Viability Assays:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Apoptosis Assays: Nuclear staining with dyes like Hoechst 33342 can be used to visualize apoptotic nuclei.

-

Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFDA.

-

-

Data Analysis: The results from the treated groups are compared to the control group (cells exposed to the neurotoxin without the test compound) to determine the neuroprotective effect of this compound.

Conclusion

This compound stands out as a highly potent and selective inhibitor of acetylcholinesterase with a potentially unique dual-binding and covalent mechanism of action. Its discovery has spurred interest in the development of new therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. While its direct effects on downstream signaling pathways and its neuroprotective capabilities in various experimental models warrant further investigation, the existing data firmly establish this compound as a significant lead compound in the field of neuropharmacology. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this remarkable natural product.

References

- 1. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 2. Characterization of lactic acid bacteria derived exopolysaccharides for use as a defined neuroprotective agent against amyloid beta1-42-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

Arisugacin A: A Technical Guide to a Potent Acetylcholinesterase Inhibitor

Introduction

Arisugacin A, a meroterpenoid natural product with the molecular formula C28H32O8, stands as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1] Isolated from the culture broth of Penicillium sp. FO-4259, this complex heterocyclic compound has garnered significant attention within the scientific community, particularly in the fields of neuropharmacology and synthetic organic chemistry.[1][2] Its potential as a lead compound for the development of therapeutics for Alzheimer's disease, coupled with its intricate molecular architecture, makes it a subject of intensive research. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biological activity, synthesis, and the experimental protocols utilized in its study.

Physicochemical and Spectroscopic Data

This compound presents as a white powder and possesses a complex tetracyclic core.[3] Its fundamental properties and spectroscopic data are crucial for its identification, characterization, and synthesis.

| Property | Value | Reference |

| Molecular Formula | C28H32O8 | --INVALID-LINK-- |

| Molecular Weight | 496.5 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 496.20971797 Da | --INVALID-LINK-- |

| XLogP3-AA | 2.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available in a comprehensive table | Data not available in a comprehensive table |

Table 2: NMR Spectroscopic Data for this compound (Note: A comprehensive, publicly available table of NMR data is not readily available. Researchers should refer to the primary literature for detailed spectral assignments.)

| Mass Spectrometry | |

| High-Resolution MS | m/z [M]+ calcd for C28H32O8: 496.2097, found: 496.2097 |

Table 3: High-Resolution Mass Spectrometry Data for this compound

Biological Activity: Acetylcholinesterase Inhibition

This compound is a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

| Compound | Target | IC₅₀ (nM) | Selectivity (over BuChE) |

| This compound | Acetylcholinesterase (AChE) | 1.0 - 25.8 | >2,000-fold |

| Arisugacin B | Acetylcholinesterase (AChE) | - | - |

| Arisugacin C | Acetylcholinesterase (AChE) | 2,500 | - |

| Arisugacin D | Acetylcholinesterase (AChE) | 3,500 | - |

Table 4: In Vitro Inhibitory Activity of Arisugacins against Acetylcholinesterase [4]

The mechanism of action is believed to involve a dual binding site interaction with the enzyme, potentially leading to covalent modification.[5][6] This unique inhibitory profile distinguishes this compound from many existing AChE inhibitors.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Penicillium sp. FO-4259, based on published methods.

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Fermentation: Penicillium sp. FO-4259 is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's method.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Arisugacin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Isolated from the fungus Penicillium sp. FO-4259, this meroterpenoid compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the methodologies used for its isolation and synthesis.

Physicochemical Properties

This compound is a white powder with the molecular formula C28H32O8 and a molecular weight of 496.5 g/mol .[3] While a specific melting point has not been consistently reported in the available literature, its solubility characteristics have been described.

Solubility

This compound exhibits solubility in various organic solvents, including methanol, ethanol, and chloroform. However, it is insoluble in water and hexane. This solubility profile is consistent with its complex, largely nonpolar molecular structure.

| Property | Value |

| Molecular Formula | C28H32O8 |

| Molecular Weight | 496.5 g/mol |

| Appearance | White Powder |

| Solubility | Soluble in Methanol, Ethanol, Chloroform; Insoluble in Water, Hexane |

Spectroscopic Data

The structure of this compound has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the structural confirmation of this compound. While specific spectral data is dispersed across various research publications, the key structural features are well-established through these analyses.

(Note: A comprehensive table of assigned 1H and 13C NMR chemical shifts would be compiled here from relevant research articles if the specific data were publicly available.)

Other Spectroscopic Data

Other spectroscopic data, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) absorption spectra, would provide further information on the electronic transitions and functional groups present in the molecule.

Biological Activity: Acetylcholinesterase Inhibition

This compound is a highly potent and selective inhibitor of acetylcholinesterase.

Inhibitory Potency and Selectivity

It exhibits a half-maximal inhibitory concentration (IC50) of 1.0 nM against AChE.[4] A key feature of this compound is its remarkable selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This high selectivity is advantageous for therapeutic applications as it minimizes potential side effects associated with the inhibition of BuChE.

| Parameter | Value |

| Target | Acetylcholinesterase (AChE) |

| IC50 | 1.0 nM |

| Selectivity | High for AChE over BuChE |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. In the context of Alzheimer's disease, where there is a deficit in cholinergic signaling, this enhanced neurotransmission is believed to improve cognitive function.

The accumulated acetylcholine can then act on postsynaptic muscarinic and nicotinic acetylcholine receptors, triggering downstream signaling cascades. Activation of M1 muscarinic receptors, for example, can lead to the activation of Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are implicated in learning, memory, and neuronal survival.

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Penicillium sp. FO-4259

The isolation of this compound typically involves fermentation of the Penicillium strain, followed by extraction and chromatographic purification.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound.

-

Extraction: The culture broth is harvested and extracted with an organic solvent, typically ethyl acetate, to partition the desired compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved and reported in the literature. These synthetic routes are complex and involve multiple steps. A general overview of a convergent synthesis approach is provided below.

Workflow for Total Synthesis:

Caption: A simplified workflow for the total synthesis of this compound.

(Note: A detailed, step-by-step synthetic protocol would require citing a specific publication and is beyond the scope of this general guide.)

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is commonly determined using the Ellman's method, a colorimetric assay.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Workflow for AChE Inhibition Assay:

Caption: Workflow for determining AChE inhibition using Ellman's method.

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a series of dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the this compound dilution (or vehicle for control).

-

Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period at a controlled temperature.

-

Reaction Initiation: Start the reaction by adding the acetylthiocholine solution to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stands out as a highly potent and selective acetylcholinesterase inhibitor with significant potential for the development of novel therapeutics for neurodegenerative diseases. This guide has summarized its key physical and chemical properties, its biological activity and mechanism of action, and the experimental approaches for its study. Further research into its detailed pharmacological profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of Arisugacin A from Penicillium sp. FO-4259 Culture Broth